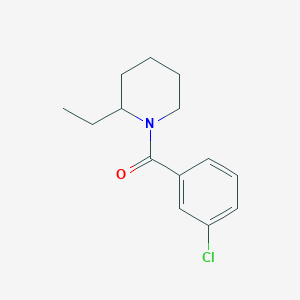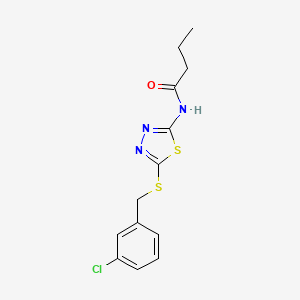
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine ring, a dithiocarbamate group, and an aromatic amine, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Aromatic Amine: The 4-methylphenyl group is introduced via a nucleophilic substitution reaction with the triazine ring.
Attachment of the Dithiocarbamate Group: The dithiocarbamate group is attached to the triazine ring through a reaction with carbon disulfide and a secondary amine, such as cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiocarbamate group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazine ring or the aromatic amine, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced triazine derivatives.
Substitution Products: Functionalized triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for potential use in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for use in disinfectants or antibiotics.
Cancer Research: Its ability to interact with biological molecules could be explored for anticancer therapies.
Industry
Pesticides: The compound’s reactivity may make it useful in the formulation of pesticides.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism by which (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring and dithiocarbamate group can form strong bonds with these targets, leading to inhibition or modulation of their activity. The aromatic amine may also participate in hydrogen bonding or π-π interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate: Similar structure but with a chlorine substituent.
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(ethyl)dithiocarbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of the triazine ring, dithiocarbamate group, and aromatic amine in (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H26N6S2 |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl N-cyclohexyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C19H26N6S2/c1-13-8-10-14(11-9-13)21-18-23-16(22-17(20)24-18)12-27-19(26)25(2)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H3,20,21,22,23,24) |
InChI-Schlüssel |
DVIBMZJETSTQBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N(C)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,5-dimethyl-1H-pyrazole](/img/structure/B14961794.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one](/img/structure/B14961798.png)

![2-Amino-6',6',7,7-tetramethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile](/img/structure/B14961821.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B14961828.png)
![(2-fluorophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B14961829.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14961838.png)
![9-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14961839.png)
![2-(benzylsulfanyl)-9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961843.png)
![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-phenoxyaniline](/img/structure/B14961847.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14961849.png)
![3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B14961853.png)
